molecular formula C19H18N2O2S3 B6477732 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 2640834-80-4

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B6477732
CAS No.: 2640834-80-4
M. Wt: 402.6 g/mol
InChI Key: VWAASBZKTWDFPC-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide is an organic compound that features a bithiophene moiety and a methylsulfanyl-substituted phenyl group. Compounds with such structures are often of interest in materials science, particularly in the development of organic semiconductors and other electronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Bithiophene Moiety: This can be achieved through the coupling of thiophene units using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Attachment of the Ethyl Chain: The bithiophene can be functionalized with an ethyl chain through alkylation reactions.

    Formation of the Ethanediamide Linkage: The final step involves the reaction of the bithiophene-ethyl intermediate with a methylsulfanyl-substituted phenyl isocyanate to form the ethanediamide linkage.

Industrial Production Methods

Industrial production of such compounds would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions, affecting the thiophene rings or the amide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiophene units.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene or amide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Semiconductors: The compound’s structure suggests potential use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Biology and Medicine

    Drug Development: Compounds with similar structures are often explored for their biological activity, including anti-inflammatory and anticancer properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action for such compounds would depend on their specific application. In the context of organic electronics, the compound would interact with other materials to facilitate charge transport. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide: can be compared to other bithiophene derivatives and phenyl-substituted ethanediamides.

Uniqueness

  • The presence of both a bithiophene moiety and a methylsulfanyl-substituted phenyl group makes this compound unique, potentially offering a combination of electronic properties and biological activity not found in other compounds.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S3/c1-24-15-5-2-4-13(12-15)21-19(23)18(22)20-10-9-14-7-8-17(26-14)16-6-3-11-25-16/h2-8,11-12H,9-10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAASBZKTWDFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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